GSK-982 is classified as a small molecule inhibitor specifically targeting GSK3β. Its design stems from the need to create potent and selective inhibitors that can modulate the activity of this kinase without affecting other kinases, thereby minimizing potential side effects. The compound was synthesized as part of a broader effort to develop novel therapeutic agents for conditions associated with dysregulated GSK3 activity, such as metabolic disorders and neurodegenerative diseases .
The synthesis of GSK-982 involves several key steps, utilizing advanced organic chemistry techniques. The compound is derived from a series of pyrimidoindole-based derivatives, which were optimized through structure-activity relationship studies.
The final yield reported for GSK-982 was approximately 982 mg with a purity exceeding 99% .
GSK-982 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
GSK-982 undergoes various chemical reactions that are critical for its activity as a kinase inhibitor.
The mechanism by which GSK-982 exerts its pharmacological effects involves specific interactions with the ATP-binding site of GSK3β.
GSK-982 exhibits several notable physical and chemical properties:
GSK-982 has potential applications across various fields due to its inhibitory effects on GSK3β.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: